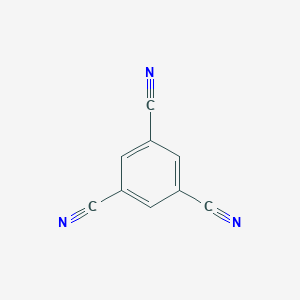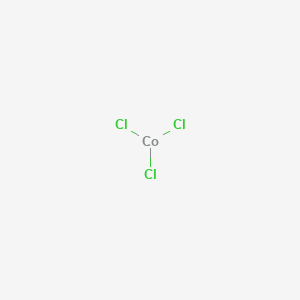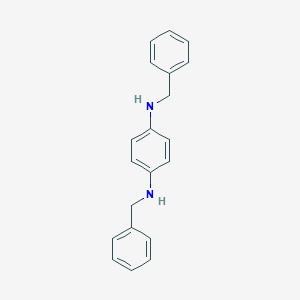
4-Fluoro-2-iodophenol
概要
説明
Synthesis Analysis
4-Fluoro-2-iodophenol can be synthesized through different methodologies, involving nucleophilic substitution reactions. For instance, one approach involves the synthesis of no-carrier-added 4-[18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, offering a pathway to radiopharmaceutical precursors with high radiochemical yield (Ross, Ermert, & Coenen, 2011). Another notable synthesis route is through bis(4-benzyloxyphenyl)iodonium salts, demonstrating effectiveness in labeling precursors for the production of 4-[18F]fluorophenol (Helfer, Castillo Meleán, Ermert, Infantino, & Coenen, 2013).
Molecular Structure Analysis
The molecular structure of 4-fluoro-2-iodophenol and its derivatives, such as para-fluorophenol, has been extensively studied using methods like MP2 and density functional theory. These studies reveal that the structural changes in the aromatic ring are primarily governed by the electronegativity of the fluorine atom, alongside the resonance effects induced by the OH and F substituents (Zierkiewicz, Michalska, Czarnik-Matusewicz, & Rospenk, 2003).
Chemical Reactions and Properties
4-Fluoro-2-iodophenol participates in various chemical reactions, including electrophilic amination with diazenes, leading to the removal of the fluorine atom and introduction of other functional groups (Bombek, Požgan, Kočevar, & Polanc, 2004). This reactivity opens avenues for further functionalization and application in different chemical syntheses.
Physical Properties Analysis
The physical properties of 4-fluoro-2-iodophenol, such as solubility and thermal stability, can be inferred from studies on similar fluorinated phenols. These compounds typically exhibit good solubility in common organic solvents and notable thermal stability, making them suitable for various applications in material science and engineering.
Chemical Properties Analysis
The chemical properties of 4-fluoro-2-iodophenol, including reactivity and interaction with other chemical entities, have been explored through studies on its synthesis and reactions. For instance, the reactivity of 4-fluoro-2-iodophenol with nucleophilic substrates demonstrates its potential as a versatile intermediate in organic synthesis (Zhang, Ogawa, Furutsuka, Yoshida, & Suzuki, 2004).
科学的研究の応用
Microwave-Assisted Arylation : 4-Fluoro-2-iodophenol can be used in the arylation of iodophenols with 2-fluorobenzaldehyde under microwave conditions, which may improve reaction efficiency in organic synthesis (Bálint et al., 2013).
Radiopharmaceutical Synthesis : It serves as a precursor in the radiosynthesis of 4-[¹⁸F]fluorophenol, an important compound for creating complex molecules with a 4-[¹⁸F]fluorophenoxy moiety, used in medical imaging and diagnostics (Helfer et al., 2013).
Environmental Applications : In environmental chemistry, 4-Fluoro-2-iodophenol's derivatives, like 4-fluorophenol, are studied for their photodegradation under various conditions, contributing to understanding pollutant degradation in natural waters (Selvam et al., 2007).
Anaerobic Degradation Studies : The anaerobic degradation of halogenated phenols, including 4-iodophenol, by sulfate-reducing consortia has been examined, providing insights into bioremediation processes (Häggblom & Young, 1995).
Enhancement in Chemiluminescence : 4-Iodophenol enhances the signal in luminol-based immunodot and Western blotting assays, suggesting its application in biochemical research and diagnostics (Leong & Fox, 1988).
Organic Solar Cells : In materials science, derivatives of 4-Fluoro-2-iodophenol, like 4,4'-Biphenol, have been employed in organic solar cells to enhance their efficiency and stability, demonstrating its utility in renewable energy technologies (Cheng et al., 2016).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
4-fluoro-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTVHYAABUMDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436324 | |
| Record name | 4-Fluoro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-iodophenol | |
CAS RN |
2713-29-3 | |
| Record name | 4-Fluoro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

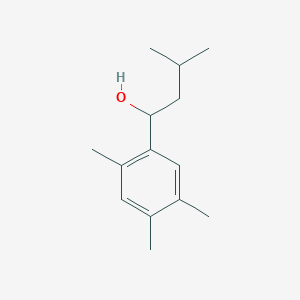

![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)
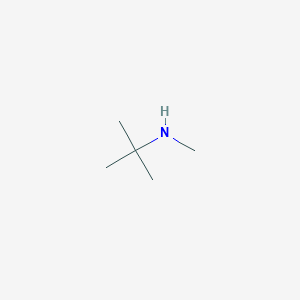
![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)


![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)


